(2R,3S)-beta-p-Chlorophenylglutamic acid
Overview
Description
(2R,3S)-Chlorpheg is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its specific stereochemistry, which is denoted by the (2R,3S) configuration. This configuration indicates the spatial arrangement of atoms around the chiral centers at the second and third carbon atoms in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2R,3S)-Chlorpheg typically involves the cyclization reaction of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent. The reaction conditions include standing, layering, and removing the aqueous phase followed by devitrification to obtain the final product .
Industrial Production Methods: Industrial production of (2R,3S)-Chlorpheg involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be efficient, with minimal solvent consumption and low production costs. The final product is typically dried through crystallization with the solvent, achieving a mole rate of over 96% and purity exceeding 99.5% .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-Chlorpheg undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert (2R,3S)-Chlorpheg into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2R,3S)-Chlorpheg has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and stereospecific biochemical processes.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-Chlorpheg involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (2S,3S)-Chlorpheg
- (2R,3R)-Chlorpheg
- (2S,3R)-Chlorpheg
Comparison: (2R,3S)-Chlorpheg is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. These differences can affect the compound’s reactivity, biological activity, and suitability for various applications .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBCPSYEAQEHB-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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